Justicidin B

Overview

Description

Justicidin B is an arylnaphthalene lignan, a type of natural compound predominantly found in various plant species such as Justicia, Phyllanthus, Haplophyllum, and Linum . This cyclolignan exhibits a wide array of biological properties, including piscicidal, antifungal, antiviral, and antibacterial activities . It has shown potential as an antiprotozoal agent against Trypanosoma brucei, making it a promising candidate for the treatment of neglected tropical diseases . Additionally, this compound possesses pharmacological properties such as antiplatelet, anti-inflammatory, and bone resorption inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Justicidin B involves several key steps. One efficient method includes the Hauser–Kraus annulation of a phthalide intermediate followed by Suzuki–Miyaura cross-coupling between a triflated naphthalene lactone intermediate and various potassium organotrifluoroborates . This method provides a flexible strategy for synthesizing this compound from commercially available materials .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods. In vitro cultures of Linum austriacum, including cells, adventitious roots, and hairy roots, have been developed for the production of this compound . Elicitation with methyl jasmonate and coronatine significantly enhances the synthesis of this compound in these cultures . This approach allows for the scalable production of this compound for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Justicidin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Justicidin B has a broad range of scientific research applications:

Chemistry: It is used as a model compound for studying lignan biosynthesis and chemical transformations.

Biology: this compound exhibits significant biological activities, including antifungal, antiviral, and antibacterial properties.

Medicine: this compound has shown potential as an antiprotozoal agent for treating neglected tropical diseases.

Mechanism of Action

Justicidin B is part of the arylnaphthalene lignan family, which includes similar compounds such as isothis compound and taiwanin C . While these compounds share structural similarities, this compound is unique due to its potent cytotoxic properties and broad spectrum of biological activities . Isothis compound and taiwanin C also exhibit biological activities, but their potency and specific applications may differ .

Comparison with Similar Compounds

- Isojusticidin B

- Taiwanin C

- Justicidin E

Biological Activity

Justicidin B is a bioactive compound classified as an arylnaphthalene lignan, primarily isolated from various plant species, including those from the Justicia and Phyllanthus genera. This compound has garnered attention due to its diverse biological activities, which include antitumor, antimicrobial, anti-inflammatory, and antiplatelet effects. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and research findings.

Chemical Characteristics and Biosynthesis

This compound is characterized by its unique chemical structure, which contributes to its biological properties. The compound's biosynthetic pathway involves several enzymatic reactions that can be influenced by environmental factors and plant genetics. Research indicates that different plant tissues exhibit varying capacities for this compound production, with hairy root cultures showing significantly higher yields compared to other in vitro systems .

Antimicrobial Activity

This compound exhibits a broad spectrum of antimicrobial activity:

- Antibacterial Activity : It has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Antifungal Activity : The compound also demonstrates antifungal properties, making it a candidate for treating fungal infections.

- Antiviral Activity : Studies have indicated that this compound possesses antiviral properties, particularly against viruses such as Sindbis virus .

Antiparasitic Activity

Research has highlighted the potential of this compound as an antiprotozoal agent. It has been evaluated for its activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound exhibited moderate antiprotozoal activity with an IC50 value of 2.6 µg/mL, indicating its potential as a therapeutic agent in treating neglected tropical diseases .

Antitumor Properties

This compound has been extensively studied for its cytotoxic effects on cancer cells. It has demonstrated significant activity against various cancer cell lines:

The compound induces cell cycle arrest at the sub-G0 phase in K562 cells, suggesting its role in promoting apoptosis in cancer cells .

Anti-inflammatory and Antiplatelet Effects

This compound exhibits notable anti-inflammatory properties. It inhibits nitric oxide (NO) production in activated macrophages and reduces thromboxane formation, which is critical in platelet aggregation:

- Antiplatelet Activity : The IC50 for this compound's antiplatelet activity against adrenaline-induced aggregation is reported at 104.8 ± 25.3 µM, which is significantly lower than aspirin .

- Anti-inflammatory Mechanism : The compound modulates inflammatory pathways by regulating the expression of genes associated with inflammation .

Toxicological Profile

While this compound shows promising therapeutic potential, understanding its toxicological profile is crucial for clinical applications. Early studies suggest that it has a relatively low toxicity threshold; however, further investigations are necessary to fully elucidate its safety profile in long-term use .

Case Studies and Clinical Implications

Recent studies have explored the clinical implications of this compound:

- A study on chronic administration in C. elegans showed effects on vitality at varying doses, indicating potential implications for longevity and healthspan .

- Research into its application as a complementary therapy in cancer treatment is ongoing, focusing on enhancing the efficacy of conventional treatments while minimizing side effects.

Properties

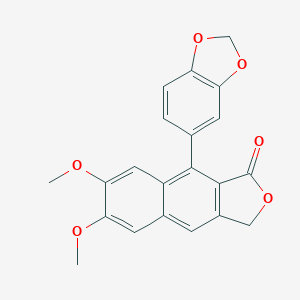

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-1H-benzo[f][2]benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O6/c1-23-16-7-12-5-13-9-25-21(22)20(13)19(14(12)8-17(16)24-2)11-3-4-15-18(6-11)27-10-26-15/h3-8H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDRYYULUYRTAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC3=C(C(=C2C=C1OC)C4=CC5=C(C=C4)OCO5)C(=O)OC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939232 | |

| Record name | 9-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxynaphtho[2,3-c]furan-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17951-19-8 | |

| Record name | Justicidin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17951-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Justicidin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017951198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxynaphtho[2,3-c]furan-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JUSTICIDIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQQ8T34V5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.